Cas no 124961-66-6 (Ajugacumbin B)
Ajugacumbin B structure
Product Name:Ajugacumbin B
Numéro CAS:124961-66-6
Le MF:C27H38O7
Mégawatts:474.58642911911
CID:146420
PubChem ID:6442457
Update Time:2025-11-02
Ajugacumbin B Propriétés chimiques et physiques
Nom et identifiant
-
- [(4aR,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate
- 2-Butenoic acid,2-methyl-,[(1R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-5-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]octahydro-5,6-dimethyl
- 2-Butenoic acid,2-methyl-,[(1R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-5-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-8a-yl]methylester, (2E)-
- Ajugacumbin A
- [5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalen
- Ajugacumbin B
- AKOS040736098
- 124961-66-6
- FS-7959
- {(1R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-5,6-dimethyl-5-[2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]octahydro-8aH-spiro[naphthalene-1,2'-oxiran]-8a-yl}methyl (2E)-2-methylbut-2-enoate
- [(4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate
- CHEBI:69880
- Q27138223
- CHEMBL1813868
- 2-Butenoic acid, 2-methyl-, [8-(acetyloxy)-5-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]octahydro-5,6-dimethylspiro[naphthalene-1(8aH),2'-oxiran]-8a-yl]methyl ester, (2E)-
- NSC635594
- [4-acetoxy-1,2-dimethyl-1-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[decalin-5,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate
-
- Piscine à noyau: 1S/C27H38O7/c1-6-17(2)24(30)32-16-27-21(8-7-10-26(27)15-33-26)25(5,11-9-20-13-23(29)31-14-20)18(3)12-22(27)34-19(4)28/h6,13,18,21-22H,7-12,14-16H2,1-5H3/b17-6+/t18-,21-,22+,25+,26?,27+/m1/s1
- La clé Inchi: TWZAPYCYRPQAOD-CTGMRMAZSA-N
- Sourire: O1CC21CCC[C@@H]1[C@@](C)(CCC3=CC(=O)OC3)[C@H](C)C[C@@H]([C@@]21COC(/C(=C/C)/C)=O)OC(C)=O
Propriétés calculées
- Qualité précise: 474.26200
- Masse isotopique unique: 474.261754
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 34
- Nombre de liaisons rotatives: 9
- Complexité: 920
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.1
- Surface topologique des pôles: 91.4
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.18
- Point d'ébullition: 592°C at 760 mmHg
- Point d'éclair: 251°C
- Indice de réfraction: 1.54
- Le PSA: 91.43000
- Le LogP: 4.29250
Ajugacumbin B PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN92752-5mg |
Ajugacumbin A |
124961-66-6 | >=98% | 5mg |
$318 | 2023-09-19 | |
| MedChemExpress | HY-N10813-1mg |
Ajugacumbin B |
124961-66-6 | 99.78% | 1mg |
¥4100 | 2024-04-20 | |
| A2B Chem LLC | AE66806-1mg |
Ajugacumbin A |
124961-66-6 | 99% | 1mg |
$355.00 | 2024-04-20 | |
| Ambeed | A1187040-1mg |
((1R,4AR,5S,6R,8S,8aR)-8-acetoxy-5,6-dimethyl-5-(2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl)octahydro-8aH-spiro[naphthalene-1,2'-oxiran]-8a-yl)methyl (E)-2-methylbut-2-enoate |
124961-66-6 | 1mg |
$320.0 | 2024-04-25 |
Ajugacumbin B Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:124961-66-6)Ajugacumbin B
Numéro de commande:A1200197
État des stocks:in Stock
Quantité:1mg
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 02:41
Prix ($):288.0
Courriel:sales@amadischem.com
Ajugacumbin B Littérature connexe
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
124961-66-6 (Ajugacumbin B) Produits connexes
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- 92419-69-7((E)-2-Methyl-2-butenoic acid (1aS,1aα,3aα)-4α-[2-(2,5-dihydro-5-oxofuran-3-yl)ethyl]decahydro-4,5α,7aα,7bα-tetramethylnaphth[1,2-b]oxiren-7β-yl ester)
- 78798-40-0((1R,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]-5-[(2S)-2-hydroxy-2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]-5,6-dimethyloctahydro-2H-spiro[naphthalene-1,2'-oxiran]-4-yl (2E)-2-methylbut-2-enoate)
- 122587-82-0(2-Butenoic acid,2-methyl-,(1R,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-5-[(2S)-2-(acetyloxy)-2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-8a-[(acetyloxy)methyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-4-ylester, (2E)-)
- 153415-39-5([(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-3-hydroxy-4-[(1S)-1-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate)
- 122537-59-1(Gelomulide A)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:124961-66-6)Ajugacumbin B
Pureté:99%
Quantité:1mg
Prix ($):288.0